molecular formula C19H24N2O B587940 2-Hydroxy-N-desmethyl Trimipramine CAS No. 2064-14-4

2-Hydroxy-N-desmethyl Trimipramine

Cat. No.: B587940
CAS No.: 2064-14-4
M. Wt: 296.414
InChI Key: LITUUVIRCVGRTI-UHFFFAOYSA-N
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Description

2-Hydroxy-N-desmethyl Trimipramine is a metabolite of the tricyclic antidepressant trimipramine. Trimipramine is known for its atypical pharmacological profile, differing from other tricyclic antidepressants such as amitriptyline and imipramine. The compound is of interest due to its interactions with various monoamine transporters and its potential contributions to the antidepressant effects of trimipramine .

Preparation Methods

The synthesis of 2-Hydroxy-N-desmethyl Trimipramine typically involves the hydroxylation and demethylation of trimipramine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. industrial production methods would likely involve controlled chemical reactions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

2-Hydroxy-N-desmethyl Trimipramine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a more basic structure.

    Substitution: Various substituents can be introduced to the aromatic ring or the side chains, altering the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy-N-desmethyl Trimipramine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-desmethyl Trimipramine involves its interaction with monoamine transporters, including those for noradrenaline, serotonin, and dopamine. It inhibits the reuptake of these neurotransmitters, albeit less potently than trimipramine itself. This inhibition can contribute to the antidepressant effects by increasing the availability of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

2-Hydroxy-N-desmethyl Trimipramine is similar to other metabolites of trimipramine, such as desmethyl-trimipramine and trimipramine-N-oxide. it is less potent in inhibiting monoamine transporters compared to desmethyl-trimipramine. Its unique hydroxyl group distinguishes it from other metabolites, potentially affecting its pharmacokinetic and pharmacodynamic properties .

Similar Compounds

  • Desmethyl-trimipramine
  • Trimipramine-N-oxide
  • Amitriptyline
  • Imipramine

These compounds share structural similarities and are studied for their antidepressant properties and interactions with monoamine transporters .

Properties

IUPAC Name

11-[2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITUUVIRCVGRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942832
Record name 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-14-4
Record name 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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